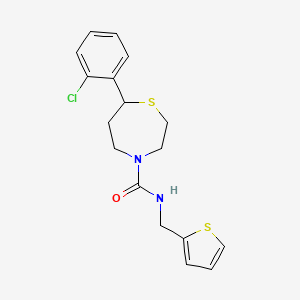
7-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders.
Scientific Research Applications
Synthesis and Characterization
- Compounds with structural similarities have been synthesized using reactions like the Gewald reaction, showcasing their antimicrobial activity. These synthesis methods offer pathways to develop new molecules with potential biological activities (Arora et al., 2013).
Antimicrobial Activity
- Several studies have shown that derivatives of thiophene carboxamide exhibit significant antimicrobial properties. For instance, Schiff bases derived from similar compounds have been evaluated for their antimicrobial potential, indicating the broad application of these molecules in combating microbial infections (Kumar et al., 2008).
Anti-Inflammatory and Antioxidant Activities
- Acid chloride derivatives of related compounds have been screened for their in vitro anti-inflammatory and antioxidant activities, comparing favorably with standard drugs like ibuprofen and ascorbic acid. This suggests their potential application in treating inflammation and oxidative stress-related conditions (Kumar et al., 2008).
Anticancer Activity
- New thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for in vitro cytotoxicity, demonstrating good inhibitory activity against several cell lines. This highlights the promise of such compounds in developing new anticancer therapies (Atta & Abdel‐Latif, 2021).
Molecular Docking Studies
- Docking studies have been conducted to understand the interaction of similar compounds with biological targets, offering insights into the development of drugs with specific antimicrobial or anticancer activities. These studies help in identifying the molecular basis of the compound's efficacy and optimizing their therapeutic potential (Talupur et al., 2021).
Green Synthesis Approaches
- Research has also focused on the green synthesis of thiophenyl pyrazoles and isoxazoles, adopting methodologies that minimize the use of toxic solvents and reagents. These environmentally friendly approaches not only contribute to sustainable chemistry but also produce compounds with promising antimicrobial activities (Sowmya et al., 2018).
properties
IUPAC Name |
7-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS2/c18-15-6-2-1-5-14(15)16-7-8-20(9-11-23-16)17(21)19-12-13-4-3-10-22-13/h1-6,10,16H,7-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHPPRDDRYGWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2625177.png)
![N-(2-(6-((2-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625179.png)
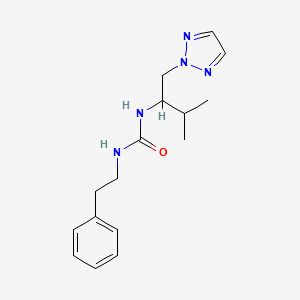
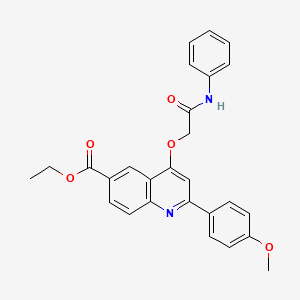
![N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2625183.png)

![[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile](/img/structure/B2625186.png)

![N-(3-methoxypropyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2625188.png)
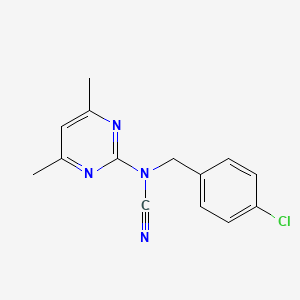
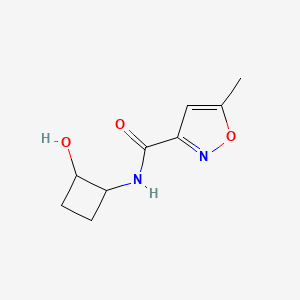


![2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide](/img/structure/B2625197.png)